molecular formula C7H8BrNO B2890922 2-(2-Bromopyridin-4-yl)ethanol CAS No. 1206250-17-0

2-(2-Bromopyridin-4-yl)ethanol

Cat. No. B2890922
CAS RN: 1206250-17-0
M. Wt: 202.051
InChI Key: KUVLYVLUQDQVDS-UHFFFAOYSA-N
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Description

“2-(2-Bromopyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8BrNO . It is related to other compounds such as “1-(3-bromopyridin-4-yl)ethanol” and “2-(3-bromopyridin-2-yl)ethan-1-ol” which have similar structures .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromopyridin-4-yl)ethanol” were not found, related compounds have been synthesized through various methods. For instance, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromopyridin-4-yl)ethanol” consists of a pyridine ring attached to an ethanol group at the 2-position and a bromine atom at the 4-position .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-(2-Bromopyridin-4-yl)ethanol: is utilized in the synthesis of novel pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been employed in the design of privileged structures in medicinal chemistry due to their anti-fibrotic activities .

Anti-Fibrosis Drug Development

The compound serves as a precursor in the development of drugs targeting fibrotic diseases. It has been used to create molecules that exhibit better anti-fibrotic activities than existing drugs like Pirfenidone, indicating potential for the development of new anti-fibrotic medications .

Inhibitors for Type II Diabetes Mellitus

Researchers have synthesized thiourea compounds using 2-(2-Bromopyridin-4-yl)ethanol as a key small organic molecule. These compounds have shown promise as inhibitors against yeast α-glucosidase, an enzyme crucial in treating type II diabetes mellitus .

Biological Activity Studies

This compound is integral in constructing libraries of heterocyclic compounds with potential biological activities. It’s used to explore the biological and pharmaceutical activities of pyrimidine derivatives, including antimicrobial, antiviral, and antitumor properties .

Material Science Research

2-(2-Bromopyridin-4-yl)ethanol: is valuable in material science advancements. Its unique properties make it suitable for various applications, including the synthesis of materials with specific desired properties.

Organic Chemistry Studies

The compound is also used extensively in organic chemistry studies for the synthesis of complex molecules. It acts as a building block for creating diverse organic compounds with potential applications in drug synthesis and chemical biology.

properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLYVLUQDQVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206250-17-0
Record name 2-(2-bromopyridin-4-yl)ethan-1-ol
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